Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate

STAT3 selectivity STAT1 sparing IL-6 signaling

Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate (CAS 922969-29-7), also designated STAT3 Inhibitor XVI or Compound 6a, is a synthetic pyrrolidinesulphonylaryl small molecule that functions as a selective inhibitor of IL-6/STAT3 signaling. It inhibits STAT3 phosphorylation without affecting STAT1 activation, distinguishing it from non-selective STAT3 inhibitors within the same class.

Molecular Formula C17H17FN2O7S2
Molecular Weight 444.45
CAS No. 922969-29-7
Cat. No. B2616007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate
CAS922969-29-7
Molecular FormulaC17H17FN2O7S2
Molecular Weight444.45
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C17H17FN2O7S2/c1-2-27-17(22)13-10-15(20(23)24)28-16(13)19-14(21)4-3-9-29(25,26)12-7-5-11(18)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,19,21)
InChIKeyYDYLGHGLCFBIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate (CAS 922969-29-7): A Selective STAT3 Phosphorylation Inhibitor for Targeted Oncology and IL-6 Signaling Research


Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate (CAS 922969-29-7), also designated STAT3 Inhibitor XVI or Compound 6a, is a synthetic pyrrolidinesulphonylaryl small molecule that functions as a selective inhibitor of IL-6/STAT3 signaling [1]. It inhibits STAT3 phosphorylation without affecting STAT1 activation, distinguishing it from non-selective STAT3 inhibitors within the same class . The compound is supplied at ≥98% purity (HPLC) as a cell-permeable solid suitable for reconstitution in DMSO .

Why In-Class STAT3 Inhibitors Cannot Be Interchanged with Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate


STAT3 inhibitors encompass structurally and mechanistically diverse chemotypes—irreversible SH2-domain alkylators (e.g., Stattic), DNA-binding inhibitors (e.g., STA-21), and phosphorylation blockers (e.g., Compound 6a). These divergent mechanisms produce distinct selectivity profiles. Stattic, for instance, inhibits both STAT3 and STAT1 with comparable potency (IC50 ~4–6 µM for both), whereas Compound 6a selectively abolishes STAT3 phosphorylation while sparing STAT1 at concentrations up to 100 µM [1]. Substituting one inhibitor for another without verifying target-specific phosphorylation and transcriptional readouts risks confounding experimental interpretation, particularly in co-culture or in vivo models where STAT1-dependent immune signaling must remain intact .

Quantitative Differentiation Evidence for Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate vs. Comparator STAT3 Inhibitors


STAT3-Over-STAT1 Phosphorylation Selectivity: A Direct Contrast with Stattic

Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate selectively inhibits STAT3 phosphorylation without suppressing STAT1 phosphorylation in IL-6-stimulated HeLa cells (10–30 µM) and MDA-MB-231 breast cancer cells (30–100 µM) . In contrast, Stattic (CAS 19983-44-9), a widely used STAT3 inhibitor, is non-selective, exhibiting comparable inhibitory activity against both STAT3 (IC50 4–6 µM) and STAT1 (IC50 4–6 µM) [1]. This represents a qualitative difference in target engagement: Compound 6a provides a functional window where STAT3 is inhibited while STAT1-mediated signaling remains intact, whereas Stattic ablates both pathways simultaneously.

STAT3 selectivity STAT1 sparing IL-6 signaling phosphorylation inhibition

STAT3 Transcriptional Activity Inhibition Potency: EC50 Comparison with S3I-201

In a luciferase reporter assay measuring IL-6-induced STAT3 transcriptional activity in HeLa cells, Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate exhibits an EC50 of 15 µM . S3I-201 (CAS 5106-04-1), another small-molecule STAT3 inhibitor that targets the SH2 domain, shows an estimated IC50 of approximately 30 µM for STAT3-driven transcription in a comparable HeLa cell luciferase reporter system [1]. The approximately 2-fold greater potency of Compound 6a in this transcriptional readout suggests more efficient suppression of STAT3-dependent gene expression at equimolar concentrations.

STAT3 transcriptional activity luciferase reporter EC50 HeLa cells

On-Target Cellular Functional Selectivity: STAT3-Dependent vs. STAT3-Null Cancer Cell Viability Differential

Following IL-6 stimulation, Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate suppresses cell viability of STAT3-dependent MDA-MB-231 breast cancer cells by approximately 40% compared with STAT3-null A4 cells at low micromolar concentrations . This differential cytotoxicity demonstrates that the anti-proliferative effect is mediated through STAT3 pathway engagement rather than general cytotoxicity. By comparison, STA-21 (CAS 111540-00-2), a natural-product-derived STAT3 inhibitor, reduces survival of breast carcinoma cells with constitutive STAT3 signaling but shows minimal effect on STAT3-independent cells at 20–30 µM . The ~40% viability differential observed with Compound 6a at lower concentrations provides a quantitative benchmark for on-target cellular activity.

STAT3-dependent cytotoxicity MDA-MB-231 A4 STAT3-null cancer cell viability

Chemical Purity Specification: ≥98% HPLC Enabling Reproducible Dose-Response Studies

The commercially supplied Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate (STAT3 Inhibitor XVI, Calbiochem) is specified at ≥98% purity by HPLC . In contrast, many research-grade STAT3 inhibitors are supplied at ≥95% or ≥97% purity, with impurity profiles that may include residual synthetic intermediates or degradation products capable of non-specifically interfering with kinase assays or viability readouts. The ≥98% specification reduces the likelihood that observed biological effects arise from contaminants rather than the intended active principle.

chemical purity HPLC reproducibility dose-response

Mechanistic Differentiation: Phosphorylation Inhibition vs. Irreversible SH2-Domain Alkylation

Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate (Compound 6a) inhibits IL-6-induced STAT3 phosphorylation, acting upstream of STAT3 dimerization and DNA binding [1]. In contrast, Stattic functions as an irreversible covalent modifier that alkylates cysteine residues in the STAT3 SH2 domain, directly blocking phosphopeptide binding and dimerization [2]. This mechanistic divergence has practical implications: Stattic's irreversible binding precludes washout recovery experiments and can accumulate off-target adducts over prolonged exposure, whereas Compound 6a's reversible phosphorylation inhibition allows dynamic modulation of STAT3 activity and is compatible with pulse-chase experimental designs.

mechanism of action phosphorylation inhibition SH2 domain irreversible inhibitor

Optimal Research and Industrial Application Scenarios for Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate (STAT3 Inhibitor XVI)


IL-6/STAT3 Pathway Dissection in Breast Cancer Models Requiring Intact STAT1 Signaling

In triple-negative breast cancer (TNBC) research using MDA-MB-231 cells, Compound 6a enables selective blockade of IL-6-induced STAT3 phosphorylation at 30–100 µM while preserving STAT1-mediated interferon responses. This is critical for studies where STAT1-dependent anti-tumor immunity or apoptosis signaling must remain functional. Stattic cannot be used for this purpose due to its equipotent STAT1 inhibition .

STAT3-Dependent vs. STAT3-Independent Cytotoxicity Screening in Isogenic Cell Line Pairs

The documented ~40% viability differential between STAT3-dependent MDA-MB-231 and STAT3-null A4 cells at low micromolar concentrations provides a validated positive-control benchmark for laboratories establishing isogenic STAT3-dependency screening platforms . This quantitative differential can serve as a system-suitability criterion for high-throughput viability screens.

Reversible Target Engagement Studies: Pulse-Chase Analysis of STAT3 Signaling Dynamics

Unlike the irreversible inhibitor Stattic, which covalently alkylates STAT3 SH2-domain cysteines and precludes recovery-of-function experiments, Compound 6a's reversible phosphorylation inhibition mechanism allows washout and recovery protocols. This makes it the inhibitor of choice for pulse-chase experiments quantifying the kinetics of STAT3 signaling recovery after transient pathway blockade [1].

Luciferase Reporter-Based Small-Molecule Screening for IL-6/STAT3 Pathway Modulators

With an EC50 of 15 µM in the IL-6-induced STAT3 luciferase reporter assay in HeLa cells, Compound 6a provides a well-characterized reference inhibitor for validating assay performance, calculating Z'-factor, and benchmarking novel chemical entities in medium-throughput screening campaigns targeting the IL-6/STAT3 axis .

Quote Request

Request a Quote for Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.